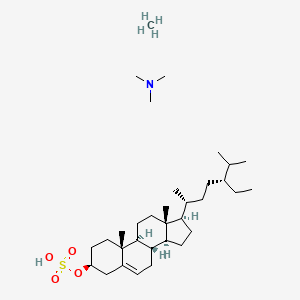

Sitosterol sulfate (trimethylamine)

Description

BenchChem offers high-quality Sitosterol sulfate (trimethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sitosterol sulfate (trimethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H63NO4S |

|---|---|

Molecular Weight |

569.9 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |

InChI |

InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4/t20-,21-,23+,24+,25-,26+,27+,28+,29-;;/m1../s1 |

InChI Key |

VEKYMVCJNVYTMI-VCIUBURWSA-N |

Isomeric SMILES |

C.CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |

Canonical SMILES |

C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Role of Sitosterol Sulfate in Gut Microbiota: A Technical Guide for Researchers

Abstract

The gut microbiota plays a pivotal role in host health through the metabolic transformation of dietary compounds. Sitosterol (B1666911), a common plant sterol, is known to exert various biological effects, including anti-inflammatory and immunomodulatory activities. Recent discoveries have highlighted the capacity of specific gut bacteria to sulfonate sterols, giving rise to metabolites such as sitosterol sulfate (B86663). This technical guide provides a comprehensive overview of the current understanding of the biological activity of sitosterol sulfate within the gut microbial ecosystem. It is intended for researchers, scientists, and drug development professionals investigating the intricate interplay between diet, the microbiome, and host physiology. This document synthesizes the limited direct evidence for sitosterol sulfate's activity with the more extensive research on its precursor, β-sitosterol, to offer a forward-looking perspective on this nascent field of study.

Introduction: The Significance of Sterol Sulfation in the Gut

Sterol metabolism by the gut microbiota is a critical process influencing host lipid homeostasis, immune function, and intestinal barrier integrity. While the microbial conversion of cholesterol to coprostanol has been extensively studied, the sulfation of sterols by gut commensals is a more recent discovery with significant implications for host-microbe interactions. Sulfation, the addition of a sulfo group, can dramatically alter the physicochemical properties of a molecule, affecting its solubility, transport, and biological activity.

This guide focuses on sitosterol sulfate, a metabolite produced from the dietary plant sterol, β-sitosterol, by the enzymatic machinery of certain gut bacteria. Although direct research into the specific biological activities of sitosterol sulfate is still in its early stages, this document will extrapolate from the known functions of β-sitosterol and the impact of sulfation on other sterols, such as cholesterol, to provide a foundational understanding for future research.

Microbial Synthesis of Sitosterol Sulfate

The sulfation of β-sitosterol in the gut is primarily attributed to the enzymatic activity of certain members of the phylum Bacteroidetes. A key organism implicated in this biotransformation is Bacteroides thetaiotaomicron.

The Sulfotransferase Enzyme System

Research has identified a biosynthetic gene cluster in Bacteroides thetaiotaomicron that encodes a sulfotransferase (SULT) and the necessary enzymes for the synthesis of the sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][2] This bacterial sulfotransferase, denoted as BtSULT (BT0416), has been shown to selectively sulfonate steroidal metabolites, including β-sitosterol.[1] The presence of this gene cluster is widespread among gut Bacteroidetes, suggesting that sterol sulfation is a conserved metabolic function within this phylum.[1][2]

The enzymatic pathway for the bacterial sulfation of β-sitosterol is as follows:

Caption: Microbial synthesis of sitosterol sulfate by Bacteroides thetaiotaomicron.

Potential Biological Activities of Sitosterol Sulfate

While direct evidence is sparse, the biological activities of sitosterol sulfate can be inferred from the known effects of its precursor, β-sitosterol, and the functional consequences of sulfation on other sterols like cholesterol.

Anti-Inflammatory Effects

β-sitosterol has well-documented anti-inflammatory properties in the gut. It has been shown to ameliorate dextran (B179266) sulfate sodium (DSS)-induced colitis in mice by suppressing the activation of the master inflammatory regulator, nuclear factor-kappa B (NF-κB).[3][4] Studies have demonstrated that β-sitosterol can inhibit the production of pro-inflammatory cytokines and the activation of NF-κB in intestinal macrophages.[5]

Sulfation of cholesterol to cholesterol sulfate has been linked to the modulation of immune cell trafficking.[1][2] Given this, it is plausible that sitosterol sulfate may also possess immunomodulatory functions, potentially influencing leukocyte migration and the inflammatory cascade in the gut. The sulfation may alter the interaction of sitosterol with cellular receptors and signaling proteins involved in inflammation.

A proposed signaling pathway for the anti-inflammatory action of β-sitosterol, which may be modulated by its sulfation, is depicted below:

Caption: Anti-inflammatory signaling of β-sitosterol via TLR4/NF-κB inhibition.

Modulation of Gut Microbiota Composition

β-sitosterol has been observed to influence the composition of the gut microbiota. Studies in mice have shown that β-sitosterol supplementation can increase the abundance of beneficial bacteria such as Lactobacillaceae and Bifidobacteriaceae and decrease the abundance of potentially harmful bacteria like Desulfovibrionaceae. It can also beneficially alter the gut microbial structure in the context of atherosclerosis by inhibiting the growth of trimethylamine (B31210) (TMA)-producing bacteria.[6]

The conversion of β-sitosterol to sitosterol sulfate by Bacteroides thetaiotaomicron suggests a direct interaction that could influence the metabolic activity and potentially the abundance of this and other sulfotransferase-possessing bacteria. The production of sitosterol sulfate may represent a detoxification pathway for the bacteria or a mechanism to generate signaling molecules that influence the wider microbial community.

Gut Barrier Function

β-sitosterol has been shown to enhance intestinal barrier function by upregulating the expression of tight junction proteins such as claudin-1, occludin, and ZO-1. It also promotes the secretion of antimicrobial proteins and secretory IgA. By strengthening the gut barrier, β-sitosterol can reduce the translocation of microbial products like lipopolysaccharide (LPS), thereby mitigating inflammation.

The impact of sulfation on this aspect of β-sitosterol's activity is unknown. However, by modulating inflammatory responses at the mucosal surface, sitosterol sulfate could indirectly contribute to the maintenance of gut barrier integrity.

Quantitative Data Summary

Due to the limited research on sitosterol sulfate, the following table summarizes quantitative data related to the effects of its precursor, β-sitosterol , on various biological parameters. This data provides a baseline for hypothesizing the potential effects of sitosterol sulfate.

| Parameter | Model System | Treatment | Outcome | Reference |

| Colitis Severity | DSS-induced colitis in mice | β-sitosterol | Significantly inhibited colon shortening and reduced fecal hemoglobin content. | [3][4] |

| NF-κB Activation | DSS-induced colitis in mice | β-sitosterol | Significantly suppressed the activation of NF-κB. | [3][4] |

| Pro-inflammatory Cytokines | LPS-stimulated intestinal macrophages | β-sitosterol | Inhibited the production of pro-inflammatory cytokines. | [5] |

| Gut Microbiota Composition | ApoE-/- mice on a high-choline diet | 400 mg/kg/d β-sitosterol | Significantly increased the abundance of Actinobacteriota, Bacteroidota, and Firmicutes. | [6] |

| TMA-producing Bacteria | ApoE-/- mice on a high-choline diet | 400 mg/kg/d β-sitosterol | Decreased the abundance of TMA-producing genera such as Klebsiella and Prevotella. | [6] |

| Pyroptosis-related Proteins | DSS-induced colitis in rats | β-sitosterol | Downregulated the expression of Caspase-1, NLRP3, and GSDMD. | [7] |

| Tight Junction Proteins | DSS-induced colitis in rats | β-sitosterol | Enhanced the protein expression of ZO-1 and occludin. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the advancement of research in this area. Below are summarized protocols for key experiments relevant to the study of sitosterol sulfate and its interactions with the gut microbiota, largely adapted from studies on β-sitosterol and cholesterol sulfate.

In Vivo Model of Colitis

-

Model: Dextran sulfate sodium (DSS)-induced colitis in C57BL/6J mice.

-

Induction: Administration of 2-5% (w/v) DSS in drinking water for 5-7 days.

-

Treatment: Oral gavage of β-sitosterol (or hypothetically, sitosterol sulfate) at a dose of 20-50 mg/kg body weight daily.

-

Endpoints:

-

Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation, crypt damage, and immune cell infiltration.

-

Myeloperoxidase (MPO) Activity: Measurement of MPO activity in colon tissue as an indicator of neutrophil infiltration.

-

Cytokine Analysis: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or qPCR.

-

NF-κB Activation: Western blot analysis of phosphorylated p65 subunit of NF-κB in nuclear extracts from colon tissue.

-

Caption: Experimental workflow for the in vivo colitis model.

In Vitro Macrophage Stimulation Assay

-

Cell Line: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs).

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.

-

Treatment: Pre-incubation with various concentrations of β-sitosterol (or sitosterol sulfate) for 1-2 hours prior to LPS stimulation.

-

Endpoints:

-

Nitric Oxide (NO) Production: Measurement of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

-

Cytokine Secretion: Quantification of TNF-α, IL-6, and other cytokines in the supernatant by ELISA.

-

Gene Expression: Analysis of mRNA levels of pro-inflammatory genes by qPCR.

-

Signaling Pathway Analysis: Western blot for key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-ERK, p-JNK).

-

Gut Microbiota Analysis

-

Sample Collection: Fecal samples collected from in vivo experiments at baseline and endpoint.

-

DNA Extraction: Extraction of microbial DNA from fecal samples using a commercially available kit.

-

16S rRNA Gene Sequencing: Amplification of the V3-V4 or V4 hypervariable region of the 16S rRNA gene followed by high-throughput sequencing (e.g., Illumina MiSeq).

-

Data Analysis:

-

Alpha Diversity: Calculation of indices such as Shannon, Simpson, and Chao1 to assess within-sample diversity.

-

Beta Diversity: Principal Coordinate Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS) of Bray-Curtis or UniFrac distances to compare microbial community composition between groups.

-

Taxonomic Composition: Analysis of the relative abundance of different bacterial taxa at various levels (phylum, class, order, family, genus).

-

Differential Abundance Analysis: Use of tools like LEfSe or DESeq2 to identify specific taxa that are significantly different between treatment groups.

-

Future Directions and Conclusion

The discovery of sitosterol sulfation by the gut microbiota opens up a new avenue of research into the bioactivity of dietary phytosterols. While this guide has drawn heavily on the existing knowledge of β-sitosterol, it underscores the urgent need for studies focused directly on sitosterol sulfate.

Key areas for future investigation include:

-

Direct Biological Activity: Elucidating the specific effects of purified sitosterol sulfate on immune cells, intestinal epithelial cells, and gut microbial communities.

-

Mechanism of Action: Identifying the cellular receptors and signaling pathways that are modulated by sitosterol sulfate.

-

Microbial Ecology: Understanding how the production of sitosterol sulfate influences the fitness and function of Bacteroides and other gut commensals.

-

Host Metabolism: Investigating the absorption, distribution, and excretion of sitosterol sulfate and its impact on host lipid metabolism.

-

Clinical Relevance: Exploring the correlation between the abundance of bacterial sulfotransferase genes, fecal levels of sitosterol sulfate, and the status of inflammatory bowel disease and other metabolic disorders in human cohorts.

References

- 1. A biosynthetic pathway for the selective sulfonation of steroidal metabolites by human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A biosynthetic pathway for the selective sulfonation of steroidal metabolites by human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat Western-style diet - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. β-Sitosterol attenuates high-fat diet-induced intestinal inflammation in mice by inhibiting the binding of lipopolysaccharide to toll-like receptor 4 in the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-sitosterol alleviates dextran sulfate sodium-induced experimental colitis via inhibition of NLRP3/Caspase-1/GSDMD-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of β-Sitosterol on TMAO Levels in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbial metabolite Trimethylamine (B31210) N-oxide (TMAO) has emerged as a significant pro-atherogenic factor, presenting a novel therapeutic target for cardiovascular disease. This technical guide provides an in-depth analysis of the role of β-sitosterol, a widely distributed plant sterol, in modulating TMAO levels and mitigating atherosclerosis. Evidence strongly suggests that β-sitosterol exerts its atheroprotective effects primarily by reshaping the gut microbiota to reduce the production of the TMAO precursor, trimethylamine (TMA), and by influencing host metabolic pathways related to inflammation and cholesterol homeostasis. This document summarizes the key mechanisms, presents quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the involved pathways and workflows.

Introduction: The TMAO Hypothesis of Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner layer of arteries.[1] The gut microbiome has been identified as a critical environmental factor influencing the pathogenesis of atherosclerosis.[2] Dietary precursors rich in choline (B1196258), phosphatidylcholine, and L-carnitine (B1674952), found abundantly in red meat and other animal products, are metabolized by specific gut bacteria into trimethylamine (TMA).[3][4] TMA is then absorbed into the portal circulation and subsequently oxidized in the liver by the flavin-containing monooxygenase 3 (FMO3) enzyme to form TMAO.[5][6]

Elevated plasma TMAO levels are associated with an increased risk of major adverse cardiovascular events.[1][7] Mechanistically, TMAO promotes atherosclerosis by:

-

Enhancing Inflammation: Upregulating pro-inflammatory cytokines and activating inflammatory signaling pathways such as NF-κB.[8]

-

Altering Cholesterol Metabolism: Impairing reverse cholesterol transport (RCT) and promoting foam cell formation.[8][9]

-

Promoting Platelet Hyperreactivity: Increasing thrombosis potential.[7]

Given the central role of the gut microbiota-TMA-FMO3-TMAO axis in atherosclerosis, interventions targeting this pathway are of significant therapeutic interest. β-sitosterol has been identified as a promising natural compound for this purpose.[5][10]

β-Sitosterol: A Novel Modulator of the Gut Microbiota-TMAO Axis

β-sitosterol is a plant sterol that structurally resembles cholesterol.[11] Its primary mechanism of action in reducing TMAO involves a significant alteration of the gut microbial composition and function.

Mechanism of Action

The anti-atherosclerotic effects of β-sitosterol are multi-faceted, targeting the microbiota-metabolism-immunity axis.[5][10]

-

Inhibition of Microbial TMA Production: The key step in TMAO formation is the initial conversion of dietary choline to TMA by the microbial choline TMA-lyase enzyme, encoded by the cutC gene.[7] Studies in atherosclerosis-prone apolipoprotein E-deficient (ApoE-/-) mice have shown that β-sitosterol supplementation significantly inhibits the growth of bacteria possessing the cutC gene, such as Klebsiella, Clostridioides, and Prevotella.[4][10] This leads to a direct reduction in the amount of TMA produced in the gut.

-

Modulation of Host FMO3 Expression: In addition to reducing the substrate (TMA) for TMAO production, β-sitosterol has been shown to decrease the expression of the hepatic FMO3 enzyme, further limiting the conversion of TMA to TMAO.[5][10][12]

-

Anti-inflammatory and Antioxidant Effects: Beyond its impact on TMAO, β-sitosterol alleviates the inflammatory response and improves antioxidant capacity.[10][13] This is evidenced by the reduction of pro-inflammatory cytokines like TNF-α and IL-6, and the enhancement of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[10]

Signaling Pathways

The interaction between β-sitosterol, the gut microbiota, and host metabolism in the context of atherosclerosis can be visualized through the following signaling pathway.

References

- 1. Gut microbiota in atherosclerosis: focus on trimethylamine N‐oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. plantrician.org [plantrician.org]

- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FMO3 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Frontiers | Targeting Trimethylamine N-Oxide: A New Therapeutic Strategy for Alleviating Atherosclerosis [frontiersin.org]

- 8. The roles of trimethylamine-N-oxide in atherosclerosis and its potential therapeutic aspect: A literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy [frontiersin.org]

- 10. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. draxe.com [draxe.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

Sitosterol Sulfate and its Interaction with Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitosterol (B1666911), the most abundant plant sterol, has been extensively studied for its cholesterol-lowering properties. Its sulfated form, sitosterol sulfate (B86663), while less characterized, is emerging as a molecule of interest in the complex regulation of lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of sitosterol sulfate, drawing parallels from its better-understood precursor, β-sitosterol, and other sulfated sterols. We delve into its effects on lipid profiles, its interactions with key regulatory pathways such as the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways, and detail relevant experimental protocols. This guide aims to equip researchers with the foundational knowledge required to explore the therapeutic potential of sitosterol sulfate in dyslipidemia and related metabolic disorders.

Introduction: From Sitosterol to Sitosterol Sulfate

β-sitosterol is a plant-derived sterol structurally similar to cholesterol. Its primary mechanism of action in lowering plasma cholesterol involves the inhibition of intestinal cholesterol absorption.[1][2][3] By competing with cholesterol for incorporation into micelles in the gut, β-sitosterol effectively reduces the amount of cholesterol that enters circulation.[2]

The sulfation of sterols, a metabolic process catalyzed by sulfotransferase enzymes (SULTs), can significantly alter their biological activity. While data specifically on sitosterol sulfate is limited, studies on other sulfated sterols, such as cholesterol sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS), suggest that sulfation can modulate their function, including their ability to act as signaling molecules. For instance, certain cholesterol sulfate derivatives have been identified as antagonists of the Liver X Receptor (LXR).[4]

Quantitative Effects on Lipid Metabolism

While direct quantitative data for sitosterol sulfate's impact on plasma lipids is scarce, extensive research on β-sitosterol provides a strong foundation for its potential effects.

Table 1: Summary of Quantitative Effects of β-Sitosterol on Plasma Lipids

| Parameter | Organism/Model | Dosage/Concentration | Observed Effect | Reference(s) |

| Total Cholesterol | Humans (hypercholesterolemic) | 900 mg/day (with fat-modified diet) | ↓ 140.55 ± 35.17 mg/dl (post-intervention) | [5] |

| Rats | 1% or 3% of diet | Significant decrease | [6] | |

| LDL Cholesterol | Humans (hypercholesterolemic) | 900 mg/day (with fat-modified diet) | ↓ 41.72 ± 7.39 mg/dl (post-intervention) | [5] |

| Humans (familial hypercholesterolemia) | 6 g/day | ↓ 20% | [7] | |

| HDL Cholesterol | Humans (hypercholesterolemic) | 900 mg/day (with fat-modified diet) | ↑ 107.22 ± 23.74 mg/dl (post-intervention) | [5] |

| Rats | Not significantly affected | No significant change | [8] | |

| Triglycerides | Humans (hypercholesterolemic) | 900 mg/day (with fat-modified diet) | ↓ 137.22 ± 36.86 mg/dl (post-intervention) | [5] |

| Rats | Not significantly affected | No significant change | [8] | |

| Cholesterol Absorption | Caco-2 cells | 16 µM | 60% less uptake than cholesterol | [9] |

Note: The presented values are illustrative and sourced from individual studies. Efficacy can vary based on dosage, formulation, and individual metabolic differences.

The sulfation of sitosterol may alter its solubility and interaction with intestinal transporters, potentially modifying its absorption and, consequently, its systemic effects on lipid profiles. Further research is needed to quantify these effects directly.

Interaction with Key Signaling Pathways

The regulation of lipid homeostasis is intricately controlled by a network of transcription factors, with LXR and SREBP playing pivotal roles.

Liver X Receptor (LXR) Pathway

LXRs are nuclear receptors that act as cholesterol sensors. When activated by oxysterols (oxidized forms of cholesterol), they form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in cholesterol efflux, transport, and catabolism.[10] β-sitosterol itself has been shown to act as an LXR agonist.[11][12]

Interestingly, sulfation of LXR ligands, such as oxysterols, can inactivate them.[13] Specifically, the enzyme SULT2B1b can sulfate oxysterols, preventing them from activating LXR.[13] This suggests a potential mechanism whereby sitosterol sulfate could act as an LXR antagonist or a modulator of LXR signaling, in contrast to the agonistic activity of β-sitosterol. Certain auto-oxidized cholesterol sulfates have been identified as antagonistic ligands for LXRs.[4]

References

- 1. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of sitosterol in the management of blood cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. jptcp.com [jptcp.com]

- 6. Effects of hydrophilic and lipophilic beta-sitosterol derivatives on cholesterol absorption and plasma cholesterol levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of severe familial hypercholesterolemia in childhood with sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of a new beta-sitosterol analogue on plasma lipid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of micellar beta-sitosterol on cholesterol metabolism in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, isolation and characterisation of beta-sitosterol and beta-sitosterol oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liver X receptor β (LXRβ): A link between β-sitosterol and amyotrophic lateral sclerosis–Parkinson's dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling Sitosterol Sulfate: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitosterol (B1666911) sulfate (B86663), a sulfated derivative of the common plant sterol β-sitosterol, has emerged as a molecule of significant interest, particularly within the marine biotechnology sector. While its free form, β-sitosterol, is ubiquitous in terrestrial plants, the sulfated conjugate has been predominantly identified and characterized in marine microalgae, specifically diatoms. This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of sitosterol sulfate from natural sources, with a primary focus on marine diatoms where its presence and biological activity are well-documented. The guide details experimental protocols for its extraction and purification and presents quantitative data from key studies. Furthermore, it elucidates the known signaling pathways associated with sitosterol sulfate, particularly its role in programmed cell death in diatoms, visualized through logical diagrams. A notable observation is the current lack of substantial scientific literature on the natural occurrence and isolation of sitosterol sulfate from terrestrial plants, suggesting a unique metabolic niche for this compound in marine ecosystems.

Discovery and Natural Occurrence

The discovery of sitosterol sulfate has been closely linked to the investigation of bioactive compounds in marine organisms. While sterol sulfates, in general, are known to be widespread in marine invertebrates, their identification in microalgae is a more recent development.

Marine Sources: A Focus on Diatoms

The most significant findings regarding sitosterol sulfate have originated from studies on marine diatoms. Research has identified β-sitosterol sulfate as a key metabolite in the bloom-forming diatom Skeletonema marinoi.[1][2] In this species, sitosterol sulfate is part of a mixture of sterol sulfates, including cholesterol sulfate and dihydrobrassicasterol sulfate, which collectively play a role in regulating cell population dynamics.[3][4]

The presence of sitosterol sulfate is not limited to S. marinoi. A broader analysis of 13 different marine protist strains revealed that all eight diatom species studied contained significant levels of sterol sulfates, while they were not detectable in the four dinoflagellate species examined.[3][5] This suggests that sulfation of sterols is a common metabolic pathway in diatoms. The most common sulfated sterols found across various diatom species are derivatives of 24-methylene cholesterol and 24-methyl cholesterol.[3][5][6]

Terrestrial Plants: An Apparent Absence

In contrast to the clear evidence of sitosterol sulfate in marine diatoms, there is a conspicuous absence of reports detailing its discovery and isolation from terrestrial plants. While terrestrial plants are rich sources of β-sitosterol and its other conjugates, such as steryl glucosides and esters, the sulfated form has not been a focal point of phytochemical investigations. This suggests that the sulfation of sitosterol may not be a prevalent metabolic pathway in terrestrial flora, or it may occur at levels that are difficult to detect with standard analytical methods.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of sitosterol sulfate from marine diatoms require specific methodologies to efficiently extract and quantify this polar metabolite.

Extraction of Sterol Sulfates from Diatoms

A common procedure for the extraction of sterol sulfates from diatom pellets involves the following steps:

-

Internal Standard Addition: Prior to extraction, a known amount of a suitable internal standard, such as deuterated cholesterol sulfate (CHOS-d7), is added to the diatom pellet for accurate quantification.[3]

-

Solvent Extraction: The pellet is then extracted with a solvent system capable of solubilizing both polar and non-polar compounds. A typical method involves extraction with methanol (B129727) or a chloroform:methanol mixture.

-

Partitioning: The crude extract is often partitioned between an organic solvent (e.g., chloroform) and water to separate the more polar sterol sulfates from non-polar lipids.

-

Solid-Phase Extraction (SPE): The methanol-water phase containing the sterol sulfates can be further purified using a C18 solid-phase extraction cartridge to remove salts and other highly polar impurities.

Purification by High-Performance Liquid Chromatography (HPLC)

The partially purified extract containing a mixture of sterol sulfates is typically subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for further purification and isolation of individual compounds.[2] Two sequential HPLC steps may be necessary to obtain pure β-sitosterol sulfate.[2]

Analytical Characterization: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive and efficient method for the qualitative and quantitative analysis of sitosterol sulfate in crude extracts.[3][5][7]

-

Chromatography: Separation is achieved on a C18 column with a gradient elution, typically using a mobile phase of methanol and water with a formic acid additive.[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is commonly used. The identification of sterol sulfates is confirmed by the characteristic fragmentation pattern, which includes the diagnostic loss of the sulfate group (m/z 97).[3]

Quantitative Data

The concentration of sitosterol sulfate and other sterol sulfates can vary depending on the diatom species and the growth phase of the culture.

| Diatom Species | Sterol Sulfate Profile | Concentration / Yield | Reference |

| Skeletonema marinoi | β-sitosterol sulfate, cholesterol sulfate, dihydrobrassicasterol sulfate, 24-methylene cholesterol sulfate, fucosterol (B1670223) sulfate | Intracellular levels increase with cell aging, reaching 0.5-0.6 pg per cell in the stationary phase. | [2] |

| Various Diatom Species | Species-specific distribution; sulfated derivatives of 24-methylene cholesterol and 24-methyl cholesterol are most common. | Not specified in absolute yields, but significant levels detected. | [3] |

Table 1: Quantitative and Compositional Data of Sterol Sulfates in Marine Diatoms

Biological Significance and Signaling Pathways

In marine diatoms, sterol sulfates, including sitosterol sulfate, have been identified as crucial signaling molecules involved in programmed cell death (PCD), a process analogous to apoptosis in higher eukaryotes.

Induction of Programmed Cell Death in Skeletonema marinoi

The accumulation of sterol sulfates in aging S. marinoi cells triggers a cascade of events leading to cell death.[1][2] This autoinhibitory mechanism is believed to play a role in the termination of diatom blooms in marine environments. The proposed signaling pathway involves:

-

Increased Intracellular Sterol Sulfate Levels: As the diatom culture ages and enters the stationary phase, the intracellular concentration of sterol sulfates rises.[1]

-

Oxidative Burst: The elevated levels of sterol sulfates trigger the production of reactive oxygen species (ROS).[1]

-

Nitric Oxide Production: Concurrently, there is an increase in the production of nitric oxide (NO).[1]

-

Apoptosis-Like Death: The combined action of ROS and NO initiates a cascade of events that culminates in apoptosis-like cell death.[1]

Inhibition of the sulfonation step in the biosynthesis of these molecules has been shown to delay the onset of this fatal process, allowing for continued cell growth.[1][2]

Visualizations

Experimental Workflow

Caption: General workflow for the extraction, purification, and analysis of sitosterol sulfate from marine diatoms.

Signaling Pathway

Caption: Proposed signaling pathway of sitosterol sulfate-induced cell death in marine diatoms.

Future Perspectives

The discovery of sitosterol sulfate and its role in diatom biology opens up new avenues for research and development. Further investigation into the specific sulfotransferases responsible for its biosynthesis could provide targets for controlling harmful algal blooms. Moreover, the pro-apoptotic activity of sitosterol sulfate may warrant exploration for its potential therapeutic applications in diseases characterized by uncontrolled cell proliferation. The stark contrast in its occurrence between marine and terrestrial organisms also raises intriguing questions about the evolutionary pressures that led to the development of this metabolic pathway in diatoms. Future research should also aim to explore a wider range of marine organisms to determine the full extent of sitosterol sulfate distribution in nature.

References

- 1. Autoinhibitory sterol sulfates mediate programmed cell death in a bloom-forming marine diatom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UPLC⁻MS/MS Identification of Sterol Sulfates in Marine Diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]

Physicochemical properties of sitosterol sulfate trimethylamine

An In-depth Technical Guide on the Physicochemical Properties and Analysis of Sitosterol (B1666911) Sulfate (B86663) Trimethylamine (B31210)

Disclaimer: The compound "sitosterol sulfate trimethylamine" is not described as a standard entity in the reviewed scientific literature. This guide addresses the physicochemical properties of its constituent components: the sitosterol sulfate anion and the trimethylammonium cation. The experimental protocols provided are based on established methods for the synthesis and analysis of related sterol sulfates.

Core Physicochemical Properties

Sitosterol sulfate trimethylamine is understood as an ionic salt formed between the acidic sitosterol sulfate and the basic trimethylamine. The properties of the resulting salt would be a composite of its constituent ions.

β-Sitosterol: The Sterol Core

β-Sitosterol is the precursor sterol for the sitosterol sulfate anion. It is the most abundant phytosterol in the human diet and shares structural similarity with cholesterol.[1] It is a white, waxy powder with a characteristic odor.[2]

Table 1: Physicochemical Properties of β-Sitosterol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₅₀O | [2][3] |

| Molecular Weight | ~414.7 g/mol | [3] |

| Melting Point | 139–142 °C | [2] |

| Appearance | White, waxy powder | [2] |

| Solubility | Soluble in alcohols; Hydrophobic | [2] |

| PubChem CID | 222284 |[2][3] |

Trimethylamine: The Cation

Trimethylamine (TMA) is a flammable, colorless gas at standard temperature and pressure, typically handled as a compressed liquid or an aqueous solution.[4][5][6] It has a potent, fishy odor at low concentrations, which becomes more ammonia-like at higher levels.[5][6][7] As a base, it reacts with the acidic sulfate group of sitosterol sulfate to form the trimethylammonium cation, [CH₃]₃NH⁺.

Table 2: Physicochemical Properties of Trimethylamine (TMA)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉N | [5][8] |

| Molecular Weight | 59.11 g/mol | [7][8] |

| Boiling Point | 3–4 °C | [4][8] |

| Melting Point | -117 °C | [4][8] |

| Density | 0.63 g/mL (at 20 °C) | [4][8] |

| Appearance | Colorless gas or liquid | [6][7] |

| Odor | Pungent, fishy, ammoniacal | [4][7] |

| Solubility in Water | Miscible / Soluble | [5][8] |

| Basicity (pKb) | 4.19 |[5] |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of sterol sulfates, which are applicable to sitosterol sulfate trimethylamine.

Protocol for Synthesis of a Sterol Sulfate Salt

This protocol is adapted from a standard method for the sulfation of sterols using a sulfur trioxide-amine complex.[9] The reaction of β-sitosterol with a sulfur trioxide-trimethylamine complex would directly yield the target compound.

Methodology:

-

Dissolution: Dissolve 100 mg of β-sitosterol in 10 mL of an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or pyridine) in a dry, nitrogen-flushed flask.

-

Sulfation: Add a 1.5 molar equivalent of a sulfur trioxide-trimethylamine complex (SO₃·N(CH₃)₃) to the solution. This complex serves as the sulfating agent.

-

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sterol is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 5 mL of methanol (B129727).

-

Purification:

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a minimal amount of a suitable solvent mixture (e.g., chloroform-methanol).

-

Purify the crude product by silica (B1680970) gel column chromatography to isolate the sitosterol sulfate trimethylamine salt.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Workflow for the synthesis of sitosterol sulfate trimethylamine.

Protocol for Analysis of Sterol Sulfates

The analysis of sterol sulfates can be performed directly using liquid chromatography or indirectly using gas chromatography after chemical modification.[10][11]

Methodology 1: Direct Analysis via UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive method for analyzing intact sterol sulfates from biological or synthetic mixtures.[9][12]

-

Sample Preparation: Dissolve the purified sample or crude extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample onto a reverse-phase column (e.g., C18). Elute the analyte using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Monitor for the molecular ion [M-H]⁻ of sitosterol sulfate.

-

Perform fragmentation (MS/MS) to detect the characteristic loss of the sulfate group (-SO₃), which results in a product ion at m/z 97 (HSO₄⁻) or the desulfated sterol fragment.[9][12]

-

Methodology 2: Indirect Analysis via GC-MS Gas chromatography-mass spectrometry (GC-MS) requires cleavage of the sulfate group (deconjugation) followed by derivatization to increase volatility.[10][13]

-

Deconjugation (Solvolysis):

-

Dissolve the sample in a solvent mixture such as acidified ethyl acetate.

-

Heat the mixture (e.g., at 40-50°C) for 1-2 hours to cleave the sulfate ester bond, yielding free β-sitosterol.

-

-

Derivatization (Silylation):

-

Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat at 60-70°C for 30 minutes to convert the hydroxyl group of β-sitosterol into a trimethylsilyl (B98337) (TMS) ether.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The resulting mass spectrum will correspond to the TMS-derivatized β-sitosterol, which can be identified by its characteristic fragmentation pattern and retention time.[10]

-

Caption: Comparison of direct (LC-MS) and indirect (GC-MS) analytical workflows.

Biological Activity and Potential Signaling Pathways

The biological activity of sitosterol sulfate is primarily attributed to the sitosterol moiety. Phytosterols (B1254722), including β-sitosterol, are well-known for their ability to modulate cholesterol metabolism.[14][15]

The primary mechanism of action is the competitive inhibition of cholesterol absorption in the small intestine.[16] Because of their structural similarity to cholesterol, phytosterols displace cholesterol from micelles, which are essential for its transport to the intestinal wall.[14] This reduces the amount of cholesterol that can be absorbed by enterocytes through the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[16] Once inside the enterocyte, any absorbed phytosterols are actively pumped back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8, further limiting their systemic bioavailability.[16]

The sulfated form, particularly sodium β-sitosteryl sulfate, has been shown to interact with and fluidize phospholipid bilayers, suggesting it may influence the properties and functions of cell membranes.[17]

Caption: Sitosterol competes with cholesterol for micellar incorporation and absorption.

References

- 1. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethylamine | 75-50-3 [chemicalbook.com]

- 5. Trimethylamine - Wikipedia [en.wikipedia.org]

- 6. TRIMETHYLAMINE (TMA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 7. TRIMETHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 8. chembk.com [chembk.com]

- 9. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Influence of β-Sitosterol on Choline and Trimethylamine (TMA) Metabolism: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo effects of β-sitosterol, a common plant sterol, on the metabolic pathways of choline (B1196258) and trimethylamine (B31210) (TMA). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and nutritional science. This document summarizes key quantitative findings, details experimental methodologies from pivotal studies, and visualizes the underlying biological processes.

Executive Summary

Recent preclinical research has illuminated a significant role for β-sitosterol in modulating the gut microbiome and its subsequent impact on host metabolism, particularly the choline-TMA-TMAO (trimethylamine-N-oxide) axis. The intestinal microbial metabolite TMA, and its oxidized form TMAO, have been implicated in the pathogenesis of atherosclerosis.[1][2] Studies demonstrate that β-sitosterol can effectively inhibit the production of TMA by reshaping the gut microbial community.[1][2] This intervention leads to reduced systemic levels of TMA and TMAO, thereby attenuating atherosclerosis in animal models.[1][2] Beyond its effects on the choline-TMAO pathway, β-sitosterol has been shown to alleviate cholesterol metabolism, reduce inflammation, and enhance antioxidant defenses.[1][2] These findings present β-sitosterol as a promising compound for targeting the microbiota-metabolism-immunity axis in the context of cardiovascular disease.[1][2]

Core Mechanism of Action

The primary mechanism by which β-sitosterol influences choline and TMA metabolism is through its interaction with the gut microbiota. Dietary choline is metabolized by certain gut bacteria possessing the enzyme choline trimethylamine-lyase (CutC), which generates TMA.[1][3] TMA is then absorbed into the bloodstream and transported to the liver, where the enzyme flavin-containing monooxygenase 3 (FMO3) oxidizes it to TMAO.[1][4] Elevated TMAO levels are associated with an increased risk of atherosclerosis.[1]

β-sitosterol intervenes at the initial step of this pathway by modulating the composition of the gut microbiota. It selectively inhibits the growth of bacteria that are major producers of TMA.[1][2] By reducing the abundance of these TMA-producing bacteria, β-sitosterol effectively lowers the amount of TMA generated from dietary choline.[1][2]

Quantitative Effects of β-Sitosterol In Vivo

A key study utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, fed a choline-supplemented diet provides robust quantitative data on the effects of β-sitosterol.

Table 1: Effect of β-Sitosterol on Serum Metabolites and Liver Enzyme Expression

| Parameter | Control Group (Choline Diet) | Experimental Group (Choline Diet + β-Sitosterol) | Percentage Change |

|---|---|---|---|

| Serum TMA | Significantly Elevated | Significantly Decreased vs. Control | Reduction |

| Liver FMO3 Expression | Significantly Elevated | Significantly Decreased vs. Control | Reduction |

| Serum TMAO | Significantly Elevated | Significantly Decreased vs. Control | Reduction |

Data synthesized from findings indicating significant reductions upon β-sitosterol treatment.[1][2]

Table 2: Impact of β-Sitosterol on Inflammatory and Antioxidant Markers

| Parameter | Control Group (Choline Diet) | Experimental Group (Choline Diet + β-Sitosterol) | Effect of β-Sitosterol |

|---|---|---|---|

| TNF-α (pro-inflammatory) | Elevated | Reversed (Decreased) | Anti-inflammatory |

| IL-6 (pro-inflammatory) | Elevated | Reversed (Decreased) | Anti-inflammatory |

| GSH-Px (antioxidant) | Decreased | Reversed (Increased) | Antioxidant |

| SOD (antioxidant) | Decreased | Reversed (Increased) | Antioxidant |

| MDA (lipid peroxidation) | Elevated | Reversed (Decreased) | Reduces Oxidative Stress |

This table summarizes the restorative effects of β-sitosterol on markers of inflammation and oxidative stress that are altered by a high-choline diet.[1]

Detailed Experimental Protocols

The following protocols are based on the methodology described in the study of β-sitosterol's effects on atherosclerosis in ApoE-/- mice.[1]

Animal Model and Diet

-

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used as a model susceptible to developing atherosclerosis.

-

Acclimatization: Mice are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for a week before the experiment begins.

-

Dietary Groups:

-

Control Group (Con): Fed a standard chow diet supplemented with 1% choline.

-

Experimental Group (Exp): Fed the same choline-supplemented diet with the addition of β-sitosterol.

-

-

Duration: The dietary intervention is typically carried out over a period of several weeks to allow for the development of atherosclerotic plaques and measurable changes in metabolites.

Sample Collection and Analysis

-

Blood Collection: Serum is collected at the end of the study to measure levels of TMA, TMAO, inflammatory cytokines (TNF-α, IL-6), and markers of antioxidant activity (GSH-Px, SOD, MDA).

-

Tissue Collection: The liver is harvested to quantify the expression of the FMO3 enzyme. The aorta is collected for histological analysis of atherosclerotic plaque formation (e.g., Oil Red O staining).

-

Fecal Sample Collection: Fecal pellets are collected to analyze the composition of the gut microbiota.

Microbiome Analysis

-

DNA Extraction: Total genomic DNA is extracted from fecal samples.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The sequencing data is processed to identify the different bacterial genera present and to compare the microbial community structure between the control and experimental groups. This analysis identifies the specific bacteria inhibited by β-sitosterol.

Broader Implications and Future Directions

The ability of β-sitosterol to modulate the gut microbiota presents a novel therapeutic strategy for atherosclerosis that is independent of traditional lipid-lowering mechanisms like statins.[1] By targeting the production of pro-atherogenic metabolites derived from the gut, β-sitosterol addresses a key environmental factor in cardiovascular disease.

Future research should focus on:

-

Human Clinical Trials: Translating these promising preclinical findings into human studies to determine the efficacy and optimal dosage of β-sitosterol for managing TMAO levels and cardiovascular risk.

-

Specific Microbial Targets: Further elucidating the exact bacterial species and enzymatic pathways that are most sensitive to β-sitosterol.

-

Synergistic Effects: Investigating the potential for combination therapies, where β-sitosterol could be used alongside other cardiovascular medications to achieve enhanced protective effects.

References

- 1. β-sitosterol inhibits trimethylamine production by regulating the gut microbiota and attenuates atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms | eLife [elifesciences.org]

- 4. mdpi.com [mdpi.com]

Pharmacokinetics and Bioavailability of Sitosterol Sulfate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of sitosterol (B1666911), with a focus on its sulfonated metabolite, sitosterol sulfate (B86663). While extensive research has elucidated the metabolic fate of the parent compound, β-sitosterol, data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of sitosterol sulfate are notably scarce in the current scientific literature. This paper synthesizes the available information on β-sitosterol pharmacokinetics, discusses the enzymatic sulfonation process mediated by gut microbiota, and extrapolates the likely pharmacokinetic properties of sitosterol sulfate based on the established principles of steroid sulfation. All quantitative data from cited studies are presented in structured tables, and key experimental methodologies are detailed. Logical and metabolic pathways are visualized using DOT language diagrams to facilitate a clear understanding of the underlying processes.

Introduction

Phytosterols (B1254722), particularly β-sitosterol, are plant-derived compounds structurally similar to cholesterol that are of significant interest in pharmacology due to their various biological activities, including cholesterol-lowering and anti-inflammatory effects[1]. Upon ingestion, β-sitosterol undergoes metabolic transformations within the host, including sulfonation, a key phase II metabolic reaction that increases the water solubility of compounds, typically facilitating their excretion[2][3]. This process is catalyzed by sulfotransferase (SULT) enzymes, including those produced by human gut bacteria[2]. The resulting metabolite, sitosterol sulfate, is presumed to have a distinct pharmacokinetic profile from its parent compound. However, a thorough review of the existing literature reveals a significant gap in the direct investigation of sitosterol sulfate's pharmacokinetics and bioavailability. This guide aims to consolidate the known data for β-sitosterol and the process of its sulfonation to provide a foundational understanding for researchers in this area.

Pharmacokinetics of β-Sitosterol

The pharmacokinetic profile of β-sitosterol is characterized by very low intestinal absorption and rapid elimination.

Absorption

The oral bioavailability of β-sitosterol is extremely low. Studies in humans have reported absorption rates of 5% or less of the daily intake[4][5][6]. One study using [14C]β-sitosterol reported an absolute oral bioavailability of just 0.41%[7][8]. The absorption of phytosterols is significantly lower than that of cholesterol, which is estimated to be between 45% and 54%[4][5][6]. The mechanism of absorption involves incorporation into micelles in the intestine and transport into enterocytes via the Niemann-Pick C1-Like 1 (NPC1L1) transporter, the same pathway used by cholesterol[9]. However, most of the absorbed phytosterols are actively pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8[9][10][11].

Distribution

Following absorption, β-sitosterol is incorporated into chylomicrons and transported via the lymphatic system into the bloodstream[12]. In plasma, it is associated with lipoproteins[12]. Plasma concentrations of β-sitosterol in individuals on a typical Western diet range from 0.30 to 1.02 mg/100 ml[4][5]. A study in healthy subjects reported a volume of distribution of 46 liters for β-sitosterol[8].

Metabolism

Once absorbed, β-sitosterol can be metabolized in the liver. A portion of the absorbed β-sitosterol, estimated to be around 20%, is converted to cholic and chenodeoxycholic acids[4][5][6]. The rate of esterification of β-sitosterol in plasma is slower than that of cholesterol[4][5]. A key metabolic pathway for sitosterol in the gut is sulfonation, which is discussed in detail in Section 3.

Excretion

The majority of ingested β-sitosterol is not absorbed and is excreted in the feces[12]. The absorbed fraction that is not converted to bile acids is excreted in the bile as free sterol, a process that is more rapid than that of cholesterol[4][5]. The half-lives for the two-pool model of β-sitosterol are significantly shorter than those for cholesterol, indicating a much faster turnover[4][5]. The clearance of β-sitosterol has been measured at 85 ml/h[8].

Sulfonation of Sitosterol

Sulfonation is a critical metabolic process that modifies the properties of steroids and other molecules.

Enzymatic Process

Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate[2]. This enzymatic conversion transforms nonpolar, lipophilic compounds into more hydrophilic sulfate esters, which are more readily excreted[2]. Recent research has identified that human gut bacteria, such as Bacteroides thetaiotaomicron, possess SULTs capable of sulfonating steroids[2]. It has been observed that in the presence of such bacteria, levels of β-sitosterol sulfate are increased, indicating that dietary phytosterols are substrates for these microbial enzymes in vivo[2].

Caption: Sulfonation of β-sitosterol by gut bacterial sulfotransferase.

Pharmacokinetic Implications of Sulfonation

While direct pharmacokinetic data for sitosterol sulfate is unavailable, the general principles of sulfation suggest a significant alteration of its properties compared to β-sitosterol. Historically, sulfated steroids were considered inactive end-products destined for excretion due to their increased water solubility[3][7]. Sulfated steroids are less able to cross cell membranes by passive diffusion and require active transport via organic anion transporters to enter cells[3][4]. Once inside a cell, the sulfate group can be removed by the enzyme steroid sulfatase (STS), converting the molecule back to its unconjugated, biologically active form[3][4][7][13]. This suggests that sitosterol sulfate may act as a circulating reservoir that can be reactivated in tissues expressing STS. However, without specific studies, the extent of sitosterol sulfate absorption from the gut, its systemic distribution, and its potential for desulfation in various tissues remain speculative. It is most likely that the sulfonation of sitosterol in the gut primarily serves as a detoxification and elimination pathway, leading to its efficient excretion in feces.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for β-sitosterol. No such data has been found for sitosterol sulfate.

Table 1: Bioavailability and Absorption of β-Sitosterol in Humans

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 0.41% | Human | [7][8] |

| Intestinal Absorption | < 5% of intake | Human | [4][5][6] |

| Cholesterol Absorption | 45 - 54% of intake | Human | [4][5] |

Table 2: Pharmacokinetic Parameters of β-Sitosterol in Humans

| Parameter | Value | Species | Reference |

| Plasma Concentration | 0.30 - 1.02 mg/100 ml | Human | [4][5] |

| Volume of Distribution (Vd) | 46 L | Human | [8] |

| Clearance | 85 ml/h | Human | [8] |

| Turnover | 5.8 mg/day | Human | [8] |

| Half-life (t½) | Shorter than cholesterol | Human | [4][5] |

Experimental Protocols

Detailed methodologies for the study of sitosterol pharmacokinetics are crucial for reproducible research.

In Vivo Pharmacokinetic Study of β-Sitosterol in Rats

This protocol describes a typical approach to determine the bioavailability of β-sitosterol in a rodent model.

Caption: Experimental workflow for a rat pharmacokinetic study of β-sitosterol.

-

Animal Model: Male Wistar rats (n=6) are typically used.

-

Dosing: A single oral dose of β-sitosterol (e.g., 20 mg/kg body weight) is administered.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation.

-

Extraction: β-sitosterol is extracted from plasma samples, often using a liquid-liquid extraction method with an organic solvent.

-

Analysis: The concentration of β-sitosterol in the plasma extracts is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated from the plasma concentration-time data.

Analytical Method: Quantification of β-Sitosterol by HPLC

A common analytical method for the quantification of β-sitosterol is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Chromatographic System: An HPLC system equipped with a UV-VIS detector.

-

Column: A C18 reverse-phase column (e.g., 200 x 4.6 mm).

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol (B129727) and acetonitrile (B52724) (30:70, v/v).

-

Flow Rate: A constant flow rate, typically 1.0 ml/min.

-

Detection: UV detection at a specific wavelength (e.g., 198-210 nm).

-

Quantification: The amount of β-sitosterol is calculated based on a standard calibration curve prepared with known concentrations of a β-sitosterol standard.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is widely used to predict the intestinal absorption of compounds.

Caption: Workflow for assessing β-sitosterol permeability using Caco-2 cells.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: The test compound (β-sitosterol, typically solubilized in a micellar solution) is added to the apical (AP) side of the monolayer, which represents the intestinal lumen. The basolateral (BL) side, representing the blood, contains a compound-free medium.

-

Sampling and Analysis: At various time points, samples are taken from the BL chamber and analyzed by HPLC or LC-MS to determine the amount of compound that has crossed the monolayer.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 cell monolayer.

Known Signaling Pathways of β-Sitosterol

β-Sitosterol has been shown to exert anti-inflammatory effects by modulating several key signaling pathways.

Caption: β-Sitosterol-mediated inhibition of the NF-κB pathway.

One of the primary mechanisms of β-sitosterol's anti-inflammatory action is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[14][15]. Studies have shown that β-sitosterol can increase the activity of the tyrosine phosphatase SHP-1[14]. SHP-1, in turn, can negatively regulate the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6[14]. It is important to note that these signaling activities have been attributed to the parent β-sitosterol molecule. The direct effects of sitosterol sulfate on these or other signaling pathways have not been reported.

Conclusion and Future Directions

The pharmacokinetics of β-sitosterol are well-characterized by its poor absorption and rapid elimination. In contrast, there is a significant lack of data on the pharmacokinetic profile of its sulfonated metabolite, sitosterol sulfate. While the principles of steroid metabolism suggest that sulfonation likely increases water solubility and facilitates excretion, direct experimental evidence for the ADME of sitosterol sulfate is required.

Future research should focus on:

-

Pharmacokinetic studies of sitosterol sulfate: Conducting in vivo studies in animal models to determine the oral bioavailability, distribution, metabolism, and excretion of pure sitosterol sulfate.

-

In vitro transport studies: Utilizing models like Caco-2 cells to investigate the intestinal permeability and transport mechanisms of sitosterol sulfate.

-

Role of Steroid Sulfatase: Investigating the potential for sitosterol sulfate to be desulfated back to β-sitosterol in various tissues, which would have significant implications for its biological activity.

-

Biological Activity: Elucidating whether sitosterol sulfate itself has any direct biological or signaling effects.

A deeper understanding of the pharmacokinetics of sitosterol sulfate is essential for a complete picture of phytosterol metabolism and its impact on human health. The methodologies and foundational data on β-sitosterol presented in this guide provide a solid starting point for these future investigations.

References

- 1. Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. SULFATION PATHWAYS: Insights into steroid sulfation and desulfation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. ijsar.in [ijsar.in]

- 6. Metabolism of beta-sitosterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Sluggish sitosterol turnover and hepatic failure to excrete sitosterol into bile cause expansion of body pool of sitosterol in patients with sitosterolemia and xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Disruption of cholesterol homeostasis by plant sterols [jci.org]

- 11. Phytosterols and the Digestive System: A Review Study from Insights into Their Potential Health Benefits and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. β-Sitosterol down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

β-Sitosterol as a Precursor to Anabolic Steroids: A Technical Guide

Introduction

β-sitosterol, a ubiquitous plant sterol or phytosterol, serves as a crucial and cost-effective starting material for the pharmaceutical industry in the synthesis of various steroid hormones.[1][2] Its structural similarity to cholesterol allows it to be a viable precursor for the production of anabolic steroids and other valuable pharmaceutical intermediates through microbial biotransformation. This process offers a more economical and environmentally friendly alternative to complex multi-step chemical syntheses.[3][4] The core of this bioconversion lies in the selective cleavage of the C17 aliphatic side chain of the sterol molecule, while leaving the fundamental four-ring steroid nucleus intact.[2][5] Key intermediates produced through this process are androstenedione (B190577) (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which are foundational synthons for a wide array of therapeutic steroids, including testosterone, estrogens, and corticosteroids.[4][6][7][8] The global market for AD and ADD is substantial, exceeding 1000 tons annually, which drives continuous research into optimizing this biotransformation process.[6][7][8]

This guide provides an in-depth technical overview of the conversion pathway, focusing on the microbial processes, key enzymes, experimental protocols, and process optimization strategies.

The Core Biosynthetic Pathway

The microbial conversion of β-sitosterol to AD and ADD is a multi-step enzymatic process primarily carried out by bacteria of the genus Mycolicibacterium (formerly Mycobacterium).[6][7] These microorganisms possess the necessary enzymatic machinery to degrade the phytosterol side chain in a manner analogous to fatty acid β-oxidation.[9] To accumulate the desired C19 steroid intermediates like AD, the microbial strains are often genetically modified to inhibit enzymes that degrade the steroid nucleus, particularly 3-ketosteroid-9α-hydroxylase (KSH) and 3-ketosteroid-Δ1-dehydrogenase (KstD).[7]

The primary steps of the pathway are:

-

Initial Oxidation: The process begins with the oxidation of the 3β-hydroxyl group on the A-ring of β-sitosterol to a 3-keto group. This reaction is catalyzed by enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) or cholesterol oxidase (ChO).[9][10]

-

Side-Chain Degradation: The long aliphatic side chain at C17 is systematically cleaved. This degradation is a complex process involving a series of enzymes, including monooxygenases (e.g., Cyp125), acyl-CoA ligases (FadD), acyl-CoA dehydrogenases (FadE), enoyl-CoA hydratases (EchA), and thiolases (FadA).[9][11] This sequence of reactions progressively shortens the side chain, releasing acetyl-CoA or propionyl-CoA.

-

Formation of C19 Steroids: The culmination of the side-chain cleavage is the formation of the 17-keto group, yielding androstenedione (AD).

-

Further Transformation (Optional): In some strains or under specific conditions, AD can be further dehydrogenated by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD) to form androsta-1,4-diene-3,17-dione (ADD).[12]

A simplified representation of this core metabolic pathway is illustrated below.

Caption: Simplified pathway of β-sitosterol conversion to AD and ADD.

Key Enzymes and Their Roles

The efficiency of converting β-sitosterol to anabolic steroid precursors is dependent on the activity and regulation of several key enzymes.

| Enzyme Class | Abbreviation | Key Role in Pathway | Gene Examples |

| Cholesterol Oxidase / 3β-Hydroxysteroid Dehydrogenase | ChO / 3β-HSD | Catalyzes the initial and essential oxidation of the 3β-hydroxyl group of the sterol.[9] | choM |

| Steroid C27 Monooxygenase | SMO | Initiates side-chain degradation by hydroxylating the terminal carbon.[9] | cyp125 |

| Acyl-CoA Synthetase | FadD | Activates the carboxylated side chain by attaching Coenzyme A, a prerequisite for β-oxidation.[9] | fadD19 |

| Thiolase | FadA | Performs the final step in each cycle of β-oxidation, cleaving the side chain.[11] | fadA5 |

| 3-Ketosteroid-Δ1-dehydrogenase | KstD | Catalyzes the dehydrogenation of AD to ADD, initiating steroid nucleus degradation.[12] Its inhibition is key for AD accumulation. | kstD |

| 3-Ketosteroid-9α-hydroxylase | KSH | A critical enzyme for steroid nucleus degradation.[12] It consists of KshA and KshB subunits. Its inactivation is essential for accumulating both AD and ADD. | kshA, kshB |

Experimental Protocol: Microbial Transformation of β-Sitosterol

This section outlines a generalized protocol for the biotransformation of β-sitosterol into AD/ADD using a Mycolicibacterium strain in a laboratory setting.

1. Materials and Media

-

Microorganism: Mycolicibacterium neoaurum (or a genetically modified variant with inhibited KSH activity).

-

Seed Medium (per liter): 10 g glucose, 10 g peptone, 5 g yeast extract, 5 g NaCl. Adjust pH to 7.2.

-

Fermentation Medium (per liter): 10 g (NH₄)₂SO₄, 2 g K₂HPO₄, 1 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O. Adjust pH to 7.2.

-

Substrate: β-sitosterol (or a phytosterol mixture).

-

Solubilizing Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a non-toxic organic solvent like soybean oil.

2. Procedure

-

Inoculum Preparation: Inoculate a single colony of the Mycolicibacterium strain into 50 mL of seed medium in a 250 mL flask. Incubate at 30°C on a rotary shaker at 200 rpm for 24-48 hours until the culture reaches the logarithmic growth phase.

-

Fermentation:

-

Transfer the seed culture (5-10% v/v) into the main fermentation medium.

-

Incubate under the same conditions (30°C, 200 rpm).

-

After an initial growth period (e.g., 24 hours), add the β-sitosterol substrate. Due to the low aqueous solubility of phytosterols (B1254722), the substrate is typically added pre-dissolved in an organic solvent or complexed with cyclodextrins to improve bioavailability.[3][4][5] A typical substrate concentration might range from 10 to 50 g/L.

-

-

Biotransformation: Continue the fermentation for 72 to 144 hours.[6] Monitor the process by taking samples periodically.

-

Extraction of Steroids:

-

Centrifuge the fermentation broth to separate the cells from the supernatant.

-

Extract the steroid products from both the cell pellet and the supernatant using an equal volume of an organic solvent such as ethyl acetate (B1210297) or butyl acetate.

-

Repeat the extraction 2-3 times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude steroid extract.

-

-

Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze and quantify the concentration of AD and ADD using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (typically at 240-254 nm).

-

The following diagram illustrates a typical workflow for this process.

Caption: General experimental workflow for β-sitosterol biotransformation.

Process Optimization and Data

The yield of AD and ADD is influenced by numerous factors. A major challenge is the low water solubility of the phytosterol substrate, which limits its availability to the microbial cells.[3][4] Research focuses on several key areas for process improvement.

-

Genetic Engineering: As mentioned, knocking out genes responsible for steroid ring cleavage (kshA, kshB) is the most critical modification to ensure the accumulation of AD/ADD.[12] Further engineering, such as overexpressing key enzymes in the side-chain degradation pathway or modifying cofactor regeneration pathways (NAD+/NADH), can significantly enhance productivity.[7]

-

Process Improvement: This involves optimizing fermentation conditions (temperature, pH, agitation, oxygen supply) and substrate feeding strategies.[7]

-

Chemical Addition: The use of "chemical addition" techniques, such as adding surfactants, ionic liquids, or cyclodextrins, is a widely reported strategy to enhance substrate solubility and overall product yield.[6][7]

The following table summarizes representative data from various studies to illustrate the impact of different strategies.

| Microorganism | Strategy | Substrate Conc. (g/L) | Molar Yield (%) | Time (h) | Reference |

| Mycolicibacterium sp. VKM Ac-1815D | Wild Type Strain Selection | Sitosterol | 73% (AD) | N/A | [7] |

| Mycolicibacterium neoaurum | Cofactor (NAD+/NADH) Engineering | Phytosterols | 94% (Conversion Ratio) | 144 | [7] |

| Mycolicibacterium neoaurum | Overexpression of cyp125-3 gene | Phytosterols | Increased Productivity | N/A | [7] |

| Mycobacterium sp. NRRL B-3805 | Immobilized on Celite | β-sitosterol | N/A | N/A | [4] |

| Mycolicibacterium neoaurum JC-12 | KshAB knockout & Metabolic Engineering | Sterols | 20.1 g/L (ADD Titer) | N/A | [12] |

The biotransformation of β-sitosterol into key anabolic steroid precursors like androstenedione is a cornerstone of the modern steroid pharmaceutical industry. This process, heavily reliant on genetically engineered Mycolicibacterium strains, represents a mature field of industrial biotechnology. Future advancements will likely focus on further metabolic engineering to enhance strain robustness, improve substrate utilization, and increase the efficiency of cofactor regeneration. The continued optimization of fermentation and downstream processing will be crucial for reducing costs and improving the environmental footprint of steroid drug manufacturing.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. Androstenedione production by biotransformation of phytosterols [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]